molecular formula C13H12O4 B8658924 Ethyl 3-benzofuran-2-yl-3-oxopropionate

Ethyl 3-benzofuran-2-yl-3-oxopropionate

Cat. No. B8658924
M. Wt: 232.23 g/mol
InChI Key: NXOVCSQFJLQIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-benzofuran-2-yl-3-oxopropionate is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-benzofuran-2-yl-3-oxopropionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-benzofuran-2-yl-3-oxopropionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

ethyl 2-(1-benzofuran-2-yl)-3-oxopropanoate

InChI

InChI=1S/C13H12O4/c1-2-16-13(15)10(8-14)12-7-9-5-3-4-6-11(9)17-12/h3-8,10H,2H2,1H3

InChI Key

NXOVCSQFJLQIQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C=O)C1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a vigorously stirred suspension of NaH (60% dispersion in mineral oil, 2.6 g, 65 mmol, 3.32 equiv.) and diethyl carbonate (4.7 mL, 38.83 mmol, 1.99 equiv.) in dry toluene (30 mL) was added drop wise (over a period of 1 h) a solution of the methyl ketone, 1-benzofuran-2-yl-ethanone (1 g, 7.87 mmol) in toluene (5 mL) under reflux. After addition, the mixture was stirred at reflux for 0.5 h. The mixture was cooled to RT and was acidified with glacial acetic acid. After adding cold water, the mixture was extracted 3 times with ethyl acetate. Combined organic extract was washed with water and brine. After drying over MgSO4, solvent was evaporated to furnish the crude βketoester, 3-benzofuran-2-yl-3-oxo-propionic acid ethyl ester. To the crude product was added absolute ethanol (10 mL) and hydrazine hydrate (1.5 mL, excess). The mixture was kept under reflux for 4 h. A solid separated, which was filtered and washed with EtOH. Upon drying, a 1.87 g (48%) of the pyrazolone (VId) was isolated. 1H-NMR (DMSO-d6) δ 12.5 (br s, 1H), 10.1 (br s, 1H), 7.62-7.18 (series of multiplets, 4H), 7.10 (s, 1H), 5.87 (s, 1H). MS: 201(M+H)
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2.6 g
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4.7 mL
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30 mL
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1 g
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5 mL
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